tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and an ethenyl group attached to the nitrogen atom
Properties
CAS No. |
2648941-59-5 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the ethenyl group and the necessary functional groups to form the spirocyclic structure. This can be achieved using various cyclization methods, such as intramolecular nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: can undergo a variety of chemical reactions, including:
Oxidation: : The ethenyl group can be oxidized to form an ethylene oxide derivative.
Reduction: : The compound can be reduced to remove the ethenyl group or other functional groups.
Substitution: : Various substitution reactions can occur at different positions on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like alkyl halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethylene oxide derivatives.
Reduction: : Hydrogenated or deoxygenated derivatives.
Substitution: : Alkylated or amino-substituted derivatives.
Scientific Research Applications
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: : Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: can be compared to other similar compounds, such as:
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
This compound is unique due to the presence of the ethenyl group, which can influence its reactivity and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
